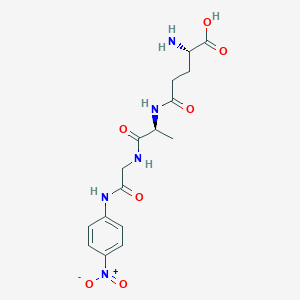
H-Glu(Ala-Gly-pNA)-OH
描述
H-Glu(Ala-Gly-pNA)-OH is a synthetic peptide substrate commonly used in biochemical research. This compound consists of a glutamic acid residue (Glu) linked to an alanine-glycine dipeptide (Ala-Gly) and a para-nitroaniline (pNA) group. The para-nitroaniline group is often used as a chromogenic or fluorogenic reporter in enzymatic assays, making this compound valuable for studying enzyme kinetics and activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu(Ala-Gly-pNA)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (Glu) is attached to a solid resin.
Coupling Reactions: Successive amino acids (Ala and Gly) are coupled to the growing peptide chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
H-Glu(Ala-Gly-pNA)-OH can undergo various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by proteases, which cleaves the peptide bond, releasing para-nitroaniline.
Oxidation: Oxidative reactions involving the para-nitroaniline group.
Substitution: Nucleophilic substitution reactions at the para-nitroaniline group.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin or chymotrypsin in buffered aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: Glutamic acid, alanine-glycine dipeptide, and para-nitroaniline.
Oxidation: Oxidized derivatives of para-nitroaniline.
Substitution: Substituted para-nitroaniline derivatives.
科学研究应用
H-Glu(Ala-Gly-pNA)-OH is widely used in scientific research due to its versatility as a peptide substrate. Some key applications include:
Enzyme Kinetics: Used to study the activity and kinetics of proteases by monitoring the release of para-nitroaniline.
Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of proteases.
Biochemical Pathways: Utilized to investigate biochemical pathways involving peptide cleavage.
Medical Diagnostics: Applied in diagnostic assays to detect protease activity in biological samples.
作用机制
The mechanism of action of H-Glu(Ala-Gly-pNA)-OH involves its interaction with proteases. When the peptide bond between alanine and glycine is cleaved by a protease, para-nitroaniline is released. This release can be detected spectrophotometrically due to the chromogenic properties of para-nitroaniline, allowing researchers to quantify enzyme activity.
相似化合物的比较
H-Glu(Ala-Gly-pNA)-OH can be compared to other peptide substrates with different amino acid sequences or chromogenic groups. Similar compounds include:
This compound: A similar peptide with a different amino acid sequence.
This compound: A peptide substrate with a different chromogenic group, such as para-nitrophenol (pNP).
The uniqueness of this compound lies in its specific amino acid sequence and the use of para-nitroaniline as a reporter group, which provides distinct advantages in terms of sensitivity and specificity in enzymatic assays.
属性
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O7/c1-9(19-13(22)7-6-12(17)16(25)26)15(24)18-8-14(23)20-10-2-4-11(5-3-10)21(27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEGHROPIHJRPG-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















